![molecular formula C14H10ClFN2O2 B5715164 4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5715164.png)
4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide, also known as CF3BIO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This molecule is a potential inhibitor of a specific protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes.
作用机制
4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide binds to the ATP-binding site of HSP90, leading to the inhibition of its chaperone activity. This, in turn, results in the degradation of various client proteins that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. It has also been reported to inhibit angiogenesis, which is critical for the growth and spread of tumors. Additionally, 4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide has been found to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.
实验室实验的优点和局限性
One of the significant advantages of 4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide is its specificity towards HSP90, which reduces the risk of off-target effects. It has also shown good pharmacokinetic properties, including high solubility and stability. However, the low yield of the synthesis process and the limited availability of the compound are significant limitations for lab experiments.
未来方向
There are several future directions for the research and development of 4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide. One of the primary areas of focus is the optimization of the synthesis process to increase the yield of the compound. Additionally, the efficacy of 4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide in combination with other chemotherapeutic agents needs to be further investigated. The potential use of 4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide in other diseases, such as neurodegenerative disorders, is also an area of interest. Finally, the development of more potent and selective HSP90 inhibitors based on the structure of 4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide is a promising avenue for future research.
Conclusion:
4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide is a chemical compound that has shown promising results as an HSP90 inhibitor in preclinical studies. Its potential use in cancer therapy and other diseases makes it an exciting area of research. However, the limitations of the synthesis process and the limited availability of the compound need to be addressed to facilitate further research. The future directions for the development of 4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide and its derivatives are promising and offer significant potential for the development of new therapies.
合成方法
The synthesis of 4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide involves several steps, starting with the reaction of 4-chloro-1,2-phenylenediamine with 3-fluorobenzoyl chloride to obtain 4-chloro-N-(3-fluorobenzoyl)benzene-1,2-diamine. This intermediate is then reacted with chloroformamidine hydrochloride to produce 4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide. The overall yield of the synthesis process is around 30%.
科学研究应用
4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential use in cancer therapy. HSP90 is overexpressed in many cancer cells, and its inhibition can lead to the degradation of various oncogenic proteins. 4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide has shown promising results in preclinical studies as an HSP90 inhibitor, leading to the suppression of tumor growth and increased survival rates in animal models.
属性
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2/c15-11-6-4-9(5-7-11)13(17)18-20-14(19)10-2-1-3-12(16)8-10/h1-8H,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOHILZTUAIJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-fluorobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


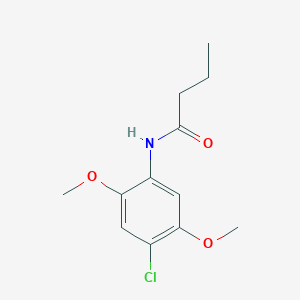

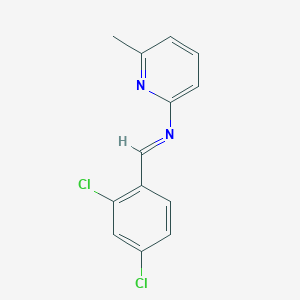
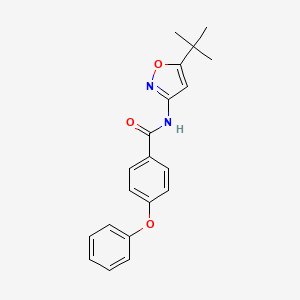

![4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)
![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)
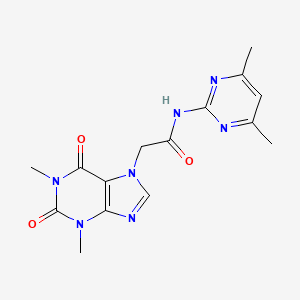
![2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715144.png)
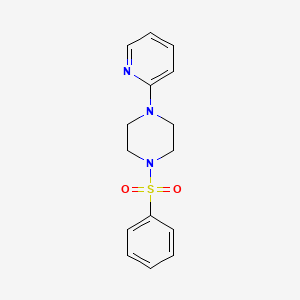
![N-allyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5715152.png)
![2,6-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5715158.png)
![N'-[(2-naphthylsulfonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5715173.png)